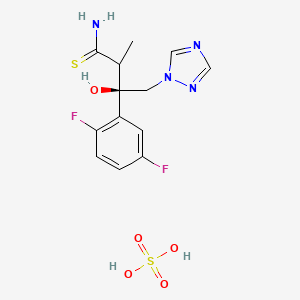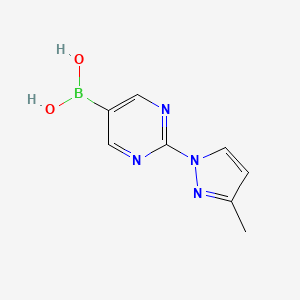
(2-(3-Methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(3-Methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid: is a boronic acid derivative that features a pyrazole ring and a pyrimidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in a variety of chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(3-Methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid typically involves the formation of the pyrazole and pyrimidine rings followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors to form the pyrazole ring, followed by the formation of the pyrimidine ring through a condensation reaction. The boronic acid group can be introduced via a borylation reaction using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the use of more efficient catalysts and reagents for the borylation step .
Analyse Des Réactions Chimiques
Types of Reactions: (2-(3-Methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid can undergo a variety of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronate ester or boronic anhydride.
Reduction: The pyrazole and pyrimidine rings can undergo reduction reactions under appropriate conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts such as Pd(PPh3)4 in the presence of a base like K2CO3.
Major Products:
Oxidation: Boronate esters or boronic anhydrides.
Reduction: Reduced pyrazole or pyrimidine derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, (2-(3-Methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it valuable for constructing biaryl compounds .
Biology and Medicine: Boronic acids are known to inhibit serine proteases and other enzymes, making them potential candidates for drug development .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions allows for the efficient synthesis of various active ingredients .
Mécanisme D'action
The mechanism of action of (2-(3-Methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction can inhibit the activity of enzymes that contain serine or threonine residues in their active sites. The boronic acid group forms a tetrahedral boronate complex with the hydroxyl groups of the enzyme, leading to inhibition of enzyme activity .
Comparaison Avec Des Composés Similaires
- (2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid
- (2-(3-Phenyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid
- (2-(3-Methyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine)
Uniqueness: (2-(3-Methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern on the pyrazole and pyrimidine rings. This specific arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C8H9BN4O2 |
|---|---|
Poids moléculaire |
204.00 g/mol |
Nom IUPAC |
[2-(3-methylpyrazol-1-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C8H9BN4O2/c1-6-2-3-13(12-6)8-10-4-7(5-11-8)9(14)15/h2-5,14-15H,1H3 |
Clé InChI |
NURCPBGAQQPMAG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(N=C1)N2C=CC(=N2)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone](/img/structure/B14069785.png)


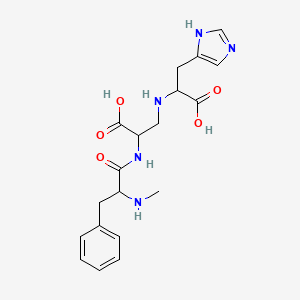
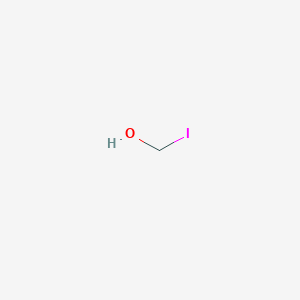
![2,3-Dibromo-4-[(prop-2-en-1-yl)oxy]but-2-en-1-ol](/img/structure/B14069807.png)
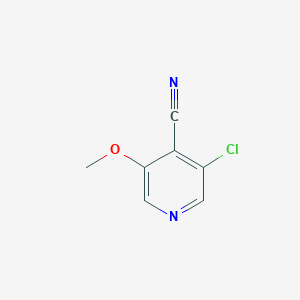
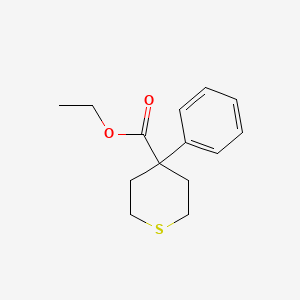
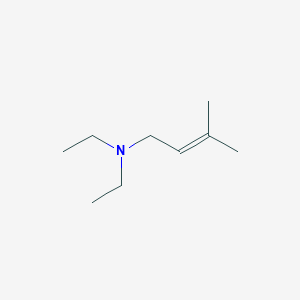
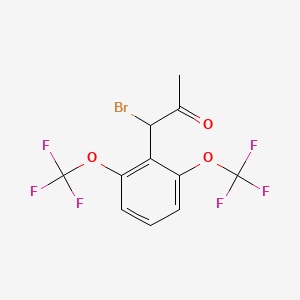
![3-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B14069853.png)

![7-Chloro-5-(2,6-dichlorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14069860.png)
